Ethyl-4-Methoxy-3-nitrobenzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

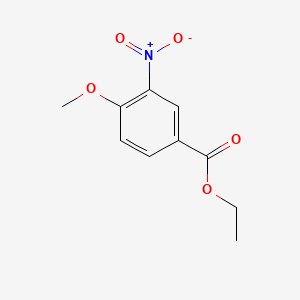

Ethyl 4-methoxy-3-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, featuring a nitro group at the 3-position and a methoxy group at the 4-position on the benzene ring, with an ethyl ester functional group

Wissenschaftliche Forschungsanwendungen

Ethyl 4-methoxy-3-nitrobenzoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in studies involving enzyme inhibition and as a model compound in biochemical assays.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methoxy-3-nitrobenzoate typically involves a multi-step process:

Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Esterification: The resulting 4-methoxy-3-nitrobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form Ethyl 4-methoxy-3-nitrobenzoate

Industrial Production Methods: In an industrial setting, the production of Ethyl 4-methoxy-3-nitrobenzoate follows similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Sodium ethoxide or other strong nucleophiles in an aprotic solvent.

Major Products:

Reduction: Ethyl 4-methoxy-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of Ethyl 4-methoxy-3-nitrobenzoate involves its interaction with molecular targets through its functional groups:

Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring and participating in redox reactions.

Methoxy Group: Provides electron-donating effects, affecting the compound’s overall electronic properties.

Ester Group: Facilitates interactions with biological molecules and enhances solubility in organic solvents.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-methoxy-3-nitrobenzoate can be compared with other nitrobenzoate derivatives:

Ethyl 3-nitrobenzoate: Lacks the methoxy group, resulting in different reactivity and applications.

Ethyl 4-nitrobenzoate: Lacks the methoxy group at the 4-position, affecting its electronic properties and reactivity.

Methyl 4-methoxy-3-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its solubility and reactivity.

Ethyl 4-methoxy-3-nitrobenzoate stands out due to its unique combination of functional groups, making it a versatile compound in various chemical and biological applications.

Biologische Aktivität

Ethyl 4-methoxy-3-nitrobenzoate (CAS No. 1146162-38-0) is an organic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

The chemical structure of ethyl 4-methoxy-3-nitrobenzoate features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzoate backbone. Its molecular formula is C₉H₉N₁O₄, with a molecular weight of approximately 195.17 g/mol. The presence of these functional groups is significant in determining its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research has indicated that ethyl 4-methoxy-3-nitrobenzoate exhibits antimicrobial properties. In a study assessing various nitrobenzoate derivatives, it was found that this compound showed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membrane integrity and interference with metabolic processes.

2. Antioxidant Properties

Ethyl 4-methoxy-3-nitrobenzoate has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in neutralizing free radicals, thus preventing cellular damage. In vitro assays demonstrated that this compound effectively scavenged free radicals, indicating its potential role in protecting cells from oxidative stress.

3. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of ethyl 4-methoxy-3-nitrobenzoate. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This effect may be beneficial in conditions characterized by excessive inflammation, such as arthritis.

The biological activities of ethyl 4-methoxy-3-nitrobenzoate can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The nitro group may play a role in inhibiting specific enzymes involved in inflammatory pathways.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, affecting their permeability and function.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound helps maintain redox balance within cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Reduced cytokine production |

Case Study Analysis

A notable study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various nitrobenzoate derivatives, including ethyl 4-methoxy-3-nitrobenzoate. The researchers found that modifications to the methoxy and nitro groups significantly influenced both antimicrobial and antioxidant activities. The study concluded that optimizing these substituents could enhance therapeutic efficacy against microbial infections and oxidative stress-related diseases .

Eigenschaften

IUPAC Name |

ethyl 4-methoxy-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10(12)7-4-5-9(15-2)8(6-7)11(13)14/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMPAXGWSYMQMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.